molecular formula C11H15NS B117419 2-(4-Ethylphenyl)-1,3-thiazolidine CAS No. 145300-46-5

2-(4-Ethylphenyl)-1,3-thiazolidine

Cat. No. B117419
M. Wt: 193.31 g/mol
InChI Key: GNBVTIOCKRYZIB-UHFFFAOYSA-N
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Description

“2-(4-Ethylphenyl)-1,3-thiazolidine” is a compound that contains a thiazolidine core, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. The “2-(4-Ethylphenyl)” part of the name indicates that there is a phenyl (benzene) ring with an ethyl group attached to it, connected to the second carbon of the thiazolidine ring.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 4-ethylphenyl-containing compound with a compound containing a 1,3-thiazolidine group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of “2-(4-Ethylphenyl)-1,3-thiazolidine” would consist of a five-membered 1,3-thiazolidine ring attached to a phenyl ring via a carbon-carbon bond. The phenyl ring would have an ethyl group attached to it.



Chemical Reactions Analysis

The reactivity of “2-(4-Ethylphenyl)-1,3-thiazolidine” would depend on the specific functional groups present in the compound. The thiazolidine ring might be susceptible to reactions such as ring-opening, depending on the conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Ethylphenyl)-1,3-thiazolidine” would depend on its specific structure. Factors that could influence its properties include the presence of the thiazolidine ring, the ethyl group, and the phenyl ring.


Scientific Research Applications

Antioxidant and Antitumor Evaluation

2-(4-Ethylphenyl)-1,3-thiazolidine derivatives have been studied for their potential antioxidant and antitumor activities. Research by Gouda and Abu-Hashem (2011) explored the synthesis of various thiazolidine derivatives, including those related to 2-(4-Ethylphenyl)-1,3-thiazolidine, assessing their antioxidant and antitumor properties. Some of these compounds exhibited promising activities in this regard (Gouda & Abu-Hashem, 2011).

ERK1/2 Inhibitors in Cancer Treatment

A study by Li et al. (2009) investigated analogs of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, a compound related to 2-(4-Ethylphenyl)-1,3-thiazolidine, for their role as ERK1/2 inhibitors in human leukemia cells. These compounds have shown potential in inhibiting cell proliferation and inducing apoptosis, which are crucial aspects of cancer treatment (Li et al., 2009).

Calcium Antagonist and Antioxidant Activity

Research by Kato et al. (1999) explored derivatives of thiazolidinone, similar to 2-(4-Ethylphenyl)-1,3-thiazolidine, focusing on their application as calcium antagonists with antioxidant activity. These compounds demonstrated significant potential in the regulation of calcium and oxidative stress, which are vital in various pathological conditions (Kato et al., 1999).

Antimicrobial Properties

The antimicrobial properties of thiazolidinone derivatives, including those related to 2-(4-Ethylphenyl)-1,3-thiazolidine, were explored in a study by Gouda et al. (2010). These compounds showed promising antimicrobial activities, indicating their potential in the treatment of infections (Gouda et al., 2010).

Safety And Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with “2-(4-Ethylphenyl)-1,3-thiazolidine”. As with any chemical compound, appropriate safety precautions should be taken when handling it.


Future Directions

The study of “2-(4-Ethylphenyl)-1,3-thiazolidine” and similar compounds could be of interest in various fields, including medicinal chemistry and materials science. Future research could explore its synthesis, properties, and potential applications.


Please note that this is a general analysis based on the structure of the compound and similar compounds. For a detailed and accurate analysis, specific experimental data and literature sources would be needed. If you have a specific context or application in mind for this compound, please provide more details so I can give a more targeted response.


properties

IUPAC Name

2-(4-ethylphenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c1-2-9-3-5-10(6-4-9)11-12-7-8-13-11/h3-6,11-12H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBVTIOCKRYZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594819
Record name 2-(4-Ethylphenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylphenyl)-1,3-thiazolidine

CAS RN

145300-46-5
Record name 2-(4-Ethylphenyl)thiazolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145300-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethylphenyl)-1,3-thiazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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